Methyl pent-2-enoate
Description
Methyl pent-2-enoate (C₆H₁₀O₂) is an α,β-unsaturated ester with the chemical structure CH₃COOCH₂CH₂CH=CH₂. It exists in cis and trans isomeric forms, with the trans isomer (CAS 15790-88-2) being widely utilized in industrial and research settings . Key applications include:
- Fragrance and flavor production: Its unsaturated structure contributes to fruity or floral notes .
- Organic synthesis: Serves as a reagent for constructing pyrroles, indoles, and biologically active compounds .
- Polymerization: The double bond enables participation in radical or coordination polymerization reactions .
- Analytical chemistry: Used in spectroscopic studies (NMR, IR) for structural analysis .
This compound’s reactivity is influenced by its electron-deficient α,β-unsaturated system, making it a nucleophile in Michael additions and cycloadditions .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl pent-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3 |
InChI Key |
MBAHGFJTIVZLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)OC |
Synonyms |
methyl pentenoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl Pent-2-enoate (CAS 2445-93-4)
- Structure : Ethyl ester analogue (C₇H₁₂O₂).
- Applications : Primarily a flavoring agent in food products (e.g., dairy, beverages) with a higher solubility in alcohol compared to methyl esters .
- Regulatory Status : EFSA guidelines specify a maximum daily intake of 0.037 μg/person/day, highlighting its restricted use compared to methyl esters .
Methyl Crotonoate (Methyl 2-butenoate)
- Structure : Shorter chain (C₅H₈O₂) with a 1,2-disubstituted double bond.
- Reactivity: Exhibits lower steric hindrance, enabling higher yields (e.g., 60–75%) in para-selective C-H olefination reactions compared to methyl pent-2-enoate (yields <50%) .
(E)-Trimethylsilyl Pent-2-enoate
- Structure : Silylated derivative with a trimethylsilyl group.
- Applications : Used as an analytical standard in gas chromatography (GC) due to enhanced volatility .
Physicochemical Properties
Q & A
Q. What are the key synthetic pathways for Methyl pent-2-enoate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via esterification of pent-2-enoic acid with methanol under acid catalysis. Optimization involves controlling stoichiometry, temperature, and catalyst concentration. For example, using anhydrous conditions and molecular sieves can improve yield by minimizing hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted acid/alcohol . Reaction monitoring using thin-layer chromatography (TLC) or gas chromatography (GC) ensures progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR Spectroscopy : -NMR reveals characteristic peaks: the ester methyl group (~3.6–3.8 ppm) and the α,β-unsaturated system (vinyl protons at ~5.8–6.3 ppm). -NMR confirms the carbonyl carbon (~165–170 ppm) and olefinic carbons .
- IR Spectroscopy : Strong absorption bands for the ester carbonyl (~1740 cm) and C=C stretching (~1640 cm) .
- Mass Spectrometry : Molecular ion peaks ([M] at m/z 114) and fragmentation patterns (e.g., loss of methoxy group) validate the structure .
Q. How can researchers quantify this compound in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility and detection sensitivity. For example, trimethylsilyl derivatives of pent-2-enoate analogs show retention times of ~10.32 min under optimized conditions, with internal standards like 2-ethyl butyrate improving accuracy . Calibration curves using spiked samples and matrix-matched standards minimize matrix effects.
Advanced Research Questions
Q. How can crystallographic data inconsistencies for this compound be resolved using refinement tools like SHELX?
Contradictions in X-ray diffraction data (e.g., disordered solvent molecules or twinning) require robust refinement strategies. SHELXL’s constraints (e.g., AFIX, SIMU) can model disorder, while TWIN commands address twinning. Validation using R-factors, electron density maps, and the Hamilton test ensures reliability. ORTEP-3 aids in visualizing anisotropic displacement parameters to refine molecular geometry .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?
Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding patterns (e.g., chains, rings). For this compound, focus on C=OH interactions between ester carbonyls and adjacent molecules. Software like Mercury (CCDC) generates interaction diagrams, while SHELXPRO refines hydrogen atom positions. Statistical analysis of bond distances and angles (e.g., using PLATON) validates network stability .
Q. How should experimental protocols be designed to ensure reproducibility in kinetic studies of this compound reactions?
- Control Variables : Temperature (±0.1°C), solvent purity, and inert atmosphere (N/Ar) to prevent oxidation.
- Instrument Calibration : Use certified reference materials for GC-MS or HPLC.
- Statistical Rigor : Report means with standard deviations (≤3 significant figures) and specify significance thresholds (e.g., p < 0.05) for comparative studies .
Q. What strategies address challenges in synthesizing enantiomerically pure (S,E)-Methyl-4-(phenylmethoxy)pent-2-enoate?
Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution (lipases) can achieve high enantiomeric excess (ee). Chiral HPLC with columns like Chiralpak AD-H separates enantiomers, while optical rotation and circular dichroism (CD) confirm purity. Storage at 0–6°C prevents racemization .
Data Analysis and Reporting
Q. How can researchers reconcile discrepancies between computational and experimental data for this compound’s electronic structure?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular orbitals and UV-Vis spectra. Discrepancies in λ values may arise from solvent effects (include PCM models) or basis set limitations. Experimental validation via UV-Vis spectroscopy in matched solvents resolves conflicts .
Q. What are best practices for reporting crystallographic data of this compound in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
